molecular formula C13H18N2O6 B5137708 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine

6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine

Cat. No. B5137708
M. Wt: 298.29 g/mol
InChI Key: UQLDNZUUGCNIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as 6-dMannNMeN, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a mannose analog that has been shown to have anti-inflammatory and immunomodulatory effects.

Mechanism of Action

The mechanism of action of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is not fully understood, but it is thought to involve the modulation of immune cell function. 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the activation of macrophages and dendritic cells, which are key players in the immune response. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects:
Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can have several biochemical and physiological effects. In vitro studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of nitric oxide, which is involved in the inflammatory response. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for immune cells. 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to selectively inhibit the activation of macrophages and dendritic cells, while having little effect on other cell types. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to have low toxicity in vitro and in vivo.
One of the limitations of using 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a consistent manner. Additionally, the synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can be challenging and time-consuming, which can limit its availability for research.

Future Directions

There are several future directions for research on 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine and its potential as a therapeutic agent in various disease models. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in vivo, which will be important for the development of clinical applications.

Synthesis Methods

The synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine involves several steps, including the protection of the mannose hydroxyl groups, the nitration of the protected mannose, and the removal of the protecting groups. The final product is obtained through the coupling of the deprotected nitro-mannose with 4-methyl-2-nitroaniline. The synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been described in detail in several scientific publications.

Scientific Research Applications

6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been studied for its potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues.
Another area of research where 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has shown potential is in the treatment of cancer. Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the growth and migration of cancer cells, as well as induce apoptosis in cancer cells. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

properties

IUPAC Name

2-methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-6-3-4-8(9(5-6)15(19)20)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLDNZUUGCNIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=C(C=C(C=C2)C)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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